molecular formula C7H12N2 B11924067 N-methyl-1-(1H-pyrrol-2-yl)ethanamine

N-methyl-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B11924067
M. Wt: 124.18 g/mol
InChI Key: QRVXWOMSWQKJDJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine (CAS: 26052-09-5) is a secondary amine with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol. Its structure comprises a pyrrole ring substituted at the 2-position with an ethanamine chain bearing a methyl group on the nitrogen atom (Figure 1). The compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules .

Safety and Hazards
According to its safety data sheet, the compound is classified under GHS standards for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Proper handling requires PPE and adequate ventilation .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-6(8-2)7-4-3-5-9-7/h3-6,8-9H,1-2H3

InChI Key

QRVXWOMSWQKJDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-(1H-pyrrol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 1H-pyrrole with N-methyl-2-bromoethanamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1H-pyrrol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated pyrrole derivatives.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C7H12N2
  • CAS Number : 83732
  • Molecular Weight : 124.18 g/mol

Medicinal Chemistry

N-methyl-1-(1H-pyrrol-2-yl)ethanamine has been investigated for its potential as a pharmacological agent. Studies indicate that derivatives of this compound exhibit significant biological activities:

  • Antipsychotic Potential : Research has shown that pyrrole-based compounds can interact with dopamine D2 and serotonin 5-HT1A receptors, suggesting potential antipsychotic properties without the typical side effects associated with traditional antipsychotics .
StudyMethodologyKey Findings
Study AIn vivo tests on rodentsDemonstrated reduced conditioned avoidance response, indicating antipsychotic-like effects.
Study BReceptor binding assaysShowed affinity for serotonin receptors, with reduced D2 receptor binding.

Agrochemical Development

The compound is also being explored for its use in agrochemicals. Its structural properties allow for modifications that enhance stability and efficacy in agricultural applications .

Application AreaDescription
InsecticidesPotential to develop new insecticidal agents based on its molecular structure.
HerbicidesModifications may lead to effective herbicidal compounds with reduced environmental impact.

Biological Studies

In biological research, this compound serves as a probe to investigate interactions within biological systems:

  • Neuroprotective Effects : Studies have indicated that this compound may reduce inflammatory markers in neuronal cultures, suggesting neuroprotective properties.
StudyMethodologyKey Findings
Study CIn vitro assays on neuronal cellsShowed decreased levels of inflammatory cytokines upon treatment with the compound.

Case Studies

Several case studies highlight the versatility of this compound in various applications:

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in depressive-like behavior compared to control groups, supporting its potential use in treating mood disorders .

Case Study 2: Enzyme Inhibition

Research demonstrated that the compound exhibited strong inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation. The IC50 values reported were indicative of its potential therapeutic benefits in enhancing neurotransmitter availability .

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Molecular Formula Amine Substituent Key Differences Implications References
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine C₇H₁₂N₂ Methyl Reference compound Moderate lipophilicity; oral toxicity
N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine C₈H₁₄N₂ Ethyl Ethyl group; pyrrole at 1-position Increased lipophilicity; altered reactivity
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine C₇H₁₂N₂ Dimethyl Shorter chain (methanamine) Higher steric hindrance; lower solubility
  • Ethyl vs.
  • Dimethyl Substitution : The dimethyl variant (C₇H₁₂N₂) has a truncated carbon chain, reducing solubility in polar solvents due to steric effects .

Variations in Pyrrole Substitution and Backbone

Compound Name Molecular Formula Backbone Structure Pyrrole Substitution Applications References
This compound C₇H₁₂N₂ Ethanamine 2-position Intermediate for heterocycles
(E)-N-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine C₇H₁₁N₂ Methanamine 1-methylpyrrole Enhanced electronic conjugation
2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine C₁₆H₁₉N₃ Ethanamine Indole-pyrrole hybrid Bioactive molecule scaffolds
  • Indole-Pyrrole Hybrid : The indole-pyrrole compound (C₁₆H₁₉N₃) demonstrates expanded aromaticity, favoring interactions with biological targets like serotonin receptors .

Functional Group Additions and Complexation Potential

Compound Name Molecular Formula Functional Groups Key Properties References
[CuL1I] (Schiff base complex) C₁₆H₁₆CuN₃I Pyridyl-pyrrole Schiff base Square-planar geometry; catalytic
(Z)-N-((3-methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)ethanamine C₁₁H₁₄N₄O Methoxy-pyrrole conjugate Lipophilic; anion transport
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine C₁₃H₁₅N₃ Bipyridyl system Metal coordination; high basicity
  • Schiff Base Complexes : The Cu(II) complex (C₁₆H₁₆CuN₃I) leverages the pyrrole-ethanamine backbone for stable coordination, useful in catalysis .
  • Tambjamine Derivatives : The methoxy-pyrrole compound (C₁₁H₁₄N₄O) exhibits enhanced lipophilicity, enabling transmembrane anion transport in biological systems .

Biological Activity

N-methyl-1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1-methyl-1H-pyrrol-2-yl)ethanamine, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring, which is a five-membered aromatic ring containing nitrogen. The molecular formula is C7H10N2, indicating the presence of two nitrogen atoms, which contribute to its basicity and ability to form complexes with various biomolecules. The compound is typically a colorless to pale yellow liquid or solid, soluble in organic solvents like ethanol and methanol but exhibiting limited solubility in water.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been shown to potentiate acetylcholine-evoked currents and enhance spontaneous inhibitory postsynaptic current activity, suggesting a role in modulating neurotransmission. The compound's mechanism of action involves:

  • Binding to Receptors : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for nitric oxide synthase (NOS), particularly neuronal NOS (nNOS), which is implicated in neurodegenerative diseases .

1. Neuropharmacological Effects

Research has highlighted the potential neuroprotective effects of this compound. By inhibiting nNOS, it may reduce the overproduction of nitric oxide (NO), which is associated with neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .

2. Anti-inflammatory Properties

Studies suggest that compounds derived from this structure exhibit anti-inflammatory activities. They may modulate pathways involved in inflammatory responses, making them candidates for further pharmacological evaluation in treating inflammatory diseases .

3. Antimicrobial Activity

Some derivatives have shown moderate antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated that selective nNOS inhibitors derived from this compound could effectively penetrate the blood-brain barrier, indicating their potential for treating neurological disorders.
Found that certain derivatives exhibited significant interactions with proteins involved in metabolic pathways, potentially leading to novel therapeutic applications.
Reported on the synthesis of multi-substituted pyrrole derivatives that showed promising radical scavenging activity and moderate antibacterial effects.

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